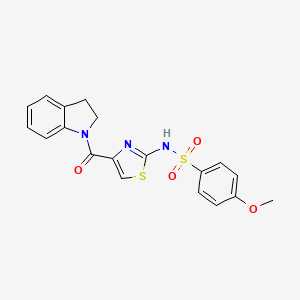

N-(4-(indoline-1-carbonyl)thiazol-2-yl)-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-(2,3-dihydroindole-1-carbonyl)-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S2/c1-26-14-6-8-15(9-7-14)28(24,25)21-19-20-16(12-27-19)18(23)22-11-10-13-4-2-3-5-17(13)22/h2-9,12H,10-11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNKWUYVLMKXCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(indoline-1-carbonyl)thiazol-2-yl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the indoline core. This can be achieved through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. The resulting indoline is then reacted with thiazole-2-carboxylic acid chloride to form the thiazole ring. Finally, the methoxybenzenesulfonamide group is introduced through a sulfonamide formation reaction with 4-methoxybenzenesulfonyl chloride.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(4-(indoline-1-carbonyl)thiazol-2-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form thiazol-2-one derivatives.

Reduction: Reduction of the thiazole ring can lead to the formation of thiazolidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonamide group.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

Oxidation: Thiazol-2-one derivatives.

Reduction: Thiazolidine derivatives.

Substitution: Sulfonamide derivatives with various substituents.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in cycloaddition reactions and as a building block in the construction of heterocyclic frameworks.

Biology: Biologically, N-(4-(indoline-1-carbonyl)thiazol-2-yl)-4-methoxybenzenesulfonamide has shown potential as an anticancer agent. It has been evaluated for its cytotoxic effects against various cancer cell lines, including lung, cervical, breast, and prostate cancer cells.

Medicine: In medicine, the compound's bioactive properties make it a candidate for drug development. Its ability to interact with multiple receptors and its potential antiviral, anti-inflammatory, and antimicrobial activities are areas of ongoing research.

Industry: Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its derivatives may serve as active ingredients in new therapeutic agents or as intermediates in the synthesis of more complex compounds.

Mechanism of Action

The mechanism by which N-(4-(indoline-1-carbonyl)thiazol-2-yl)-4-methoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The indoline moiety can bind to various receptors, leading to downstream effects such as apoptosis in cancer cells or inhibition of microbial growth. The exact pathways and molecular targets are subject to ongoing research, but the compound's ability to modulate biological processes is a key area of interest.

Comparison with Similar Compounds

The following analysis compares N-(4-(indoline-1-carbonyl)thiazol-2-yl)-4-methoxybenzenesulfonamide with structurally related sulfonamide-thiazole derivatives reported in the literature. Key differences in substituents, synthesis, physicochemical properties, and bioactivity are highlighted.

Key Observations :

- Substituent Effects : The indoline-1-carbonyl group in the target compound introduces a rigid, lipophilic structure compared to simpler aryl groups (e.g., 4-chlorophenyl in ). This may enhance membrane permeability or protein binding .

- Synthesis : Most analogs (e.g., ’s compound 5) use nucleophilic substitution or condensation reactions, suggesting the target compound could be synthesized via similar pathways.

Physicochemical Properties

Key Observations :

- The methoxy group in the target compound may slightly improve solubility compared to halogenated analogs (e.g., 4-chlorophenyl in ) but less than morpholine/pyrrolidine substituents in ’s compounds .

- Higher molecular weight (~443.5) due to the indoline group could affect pharmacokinetics (e.g., absorption).

Key Observations :

- The 4-methoxybenzenesulfonamide moiety (shared with ’s compound) is associated with cardioprotective effects, suggesting the target compound may have similar applications .

Biological Activity

N-(4-(indoline-1-carbonyl)thiazol-2-yl)-4-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings on its biological activity, including antioxidant and anticancer properties, and presents relevant data in tabular form.

Chemical Structure and Synthesis

The compound features a complex structure that incorporates an indoline moiety, thiazole ring, and a methoxybenzenesulfonamide group. The synthesis typically involves multi-step organic reactions that allow for the introduction of these functional groups, enhancing its biological profile.

Antioxidant Activity

Research has demonstrated that derivatives of similar sulfonamide compounds exhibit significant antioxidant properties. For instance, a related compound showed an antioxidant activity approximately 1.37 times higher than ascorbic acid in DPPH radical scavenging assays . This suggests that this compound may possess comparable or superior antioxidant capabilities.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In particular, studies have shown that compounds with similar structural motifs exhibit cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay results indicate that these compounds can induce apoptosis and inhibit cell proliferation effectively .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | U-87 | 5.2 | Induces apoptosis via caspase activation |

| Compound B | MDA-MB-231 | 7.8 | Inhibits tubulin polymerization |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as EGFR and HER2 .

- Induction of Apoptosis : Studies indicate that these compounds can activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Case Studies

Several case studies have highlighted the efficacy of thiazole-containing compounds in cancer therapy:

- Case Study 1 : A derivative with a similar thiazole structure exhibited significant inhibition of tumor growth in xenograft models, demonstrating its potential as a therapeutic agent.

- Case Study 2 : In vitro studies showed enhanced cytotoxicity against resistant cancer cell lines when combined with standard chemotherapy agents, suggesting a synergistic effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.